molecular formula C5H2BrClIN B1290989 5-Bromo-2-chloro-3-iodopyridine CAS No. 928653-73-0

5-Bromo-2-chloro-3-iodopyridine

Cat. No. B1290989
M. Wt: 318.34 g/mol
InChI Key: ZAGGSGCNNVVSII-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-iodopyridine is a halogen-rich pyridine derivative that serves as a versatile intermediate in the synthesis of various functionalized pyridines. Its unique substitution pattern with bromine, chlorine, and iodine atoms makes it a valuable building block in medicinal chemistry and materials science due to its reactivity towards different electrophiles and nucleophiles.

Synthesis Analysis

The synthesis of halogenated pyridines, including 5-bromo-2-chloro-3-iodopyridine, often involves halogen dance reactions, which allow for the selective functionalization of different positions on the pyridine ring. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride, a related compound, was achieved via an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine, demonstrating the reactivity of halogenated pyridines towards organometallic reagents . Additionally, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines through Stille coupling and reductive symmetric coupling further exemplifies the synthetic utility of brominated pyridines .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. Quantum mechanical and spectroscopic studies, such as those conducted on 2-Amino-3-bromo-5-nitropyridine, provide insights into the vibrational frequencies, molecular geometry, and electronic characteristics of these compounds . These studies are essential for understanding the reactivity and potential applications of halogenated pyridines in various fields.

Chemical Reactions Analysis

5-Bromo-2-chloro-3-iodopyridine and its derivatives exhibit a wide range of chemical reactivities. For example, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been achieved through catalytic amination, demonstrating the selective substitution of the bromide over the chloro and fluoro groups . The solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold further highlights the diverse reactivity of these compounds, enabling the generation of a library of synthons and chromophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-chloro-3-iodopyridine are influenced by the presence of halogen atoms, which can affect the molecule's polarity, boiling point, melting point, and solubility. The reactivity of halogen atoms in different positions on the pyridine ring has been studied, revealing insights into the synthesis of chlorinated pyridines and their subsequent reactivity towards bromination and hydrohalic acids 10. These properties are crucial for the practical application of halogenated pyridines in chemical synthesis and the development of new materials.

Scientific Research Applications

Halogen-rich Intermediate for Synthesis

5-Bromo-2-chloro-4-fluoro-3-iodopyridine serves as a valuable halogen-rich intermediate in the synthesis of pentasubstituted pyridines, crucial in medicinal chemistry research. Simple syntheses of this compound and its analogues allow for the generation of a variety of pentasubstituted pyridines with functionalities for further chemical manipulations (Wu et al., 2022).

Synthesis of Functionalized Pyridines

The compound plays a role in synthesizing functionalized pyridine derivatives, including key intermediates for potential anticancer agents. The methodology employed in synthesizing 5-bromopyridyl-2-magnesium chloride, which involves 5-bromo-2-iodopyridine, highlights its utility in creating valuable compounds for pharmaceutical applications (Song et al., 2004).

Structural Isomerization and Conversion

The compound's derivatives, such as 5-chloro-3-fluoro-2-iodopyridine, can undergo structural isomerization to produce a range of pyridinecarboxylic acids and 4-iodopyridines. These transformations illustrate the compound's versatility in creating diverse chemical structures for various applications, including potential pharmaceuticals (Schlosser & Bobbio, 2002).

Crystal Structure Elucidation

The reaction of 3-amino-5-bromopyridine with N-iodosuccinimide, related to 5-Bromo-2-chloro-3-iodopyridine, highlights the significance of such compounds in understanding crystal structures, aiding in the development of materials with specific properties (Bunker et al., 2008).

Halogen Migration in Derivatives

The migration of halogen atoms in derivatives like 5-bromo-3-chloro-2,4-dihydroxypyridine, a related compound, is significant in the field of organic chemistry. Understanding these migration processes aids in the synthesis of complex organic molecules with specific properties (Hertog & Schogt, 2010).

Chemoselective Amination

5-Bromo-2-chloro-3-fluoropyridine, a related compound, showcases the utility of 5-Bromo-2-chloro-3-iodopyridine derivatives in chemoselective amination processes. This process is crucial in organic synthesis, particularly in the development of pharmaceuticals and complex organic compounds (Stroup et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, 5-Bromo-2-chloropyridine, indicates that it may cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the compound .

properties

IUPAC Name

5-bromo-2-chloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGGSGCNNVVSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640054
Record name 5-Bromo-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3-iodopyridine

CAS RN

928653-73-0
Record name 5-Bromo-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-3-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Gloaguen, AS Voisin-Chiret… - Journal of medicinal …, 2015 - ACS Publications
Apoptosis control defects such as the deregulation of Bcl-2 family member expression are frequently involved in chemoresistance. In ovarian carcinoma, we previously demonstrated …
Number of citations: 51 pubs.acs.org

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